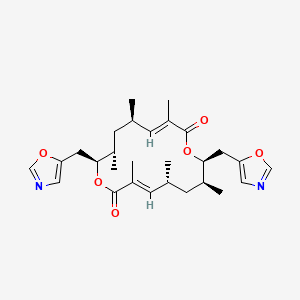

(3E,5R,7S,8S,11E,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Descripción

The compound (3E,5R,7S,8S,11E,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is a macrocyclic lactone derivative featuring a 16-membered ring with two conjugated α,β-unsaturated lactone moieties and six methyl substituents. The stereochemistry (3E,5R,7S,8S,11E,13R,15S,16S) defines its three-dimensional conformation, which is critical for its physicochemical and biological properties.

Propiedades

Fórmula molecular |

C28H38N2O6 |

|---|---|

Peso molecular |

498.6 g/mol |

Nombre IUPAC |

(3E,5R,7S,8S,11E,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

InChI |

InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9+,22-10+/t17-,18-,19+,20+,25+,26+/m1/s1 |

Clave InChI |

LAJRJVDLKYGLOO-MUIZUDCYSA-N |

SMILES isomérico |

C[C@H]1/C=C(/C(=O)O[C@H]([C@H](C[C@H](/C=C(/C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)\C)C)C)CC3=CN=CO3)\C |

SMILES canónico |

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |

Origen del producto |

United States |

Métodos De Preparación

Streptomyces Conglobatus Cultivation

Conglobatin was first isolated from Streptomyces conglobatus, a soil-dwelling actinobacterium. The strain is cultured in optimized media containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals. Fermentation occurs under aerobic conditions at 28°C for 7–10 days, with agitation to enhance oxygen diffusion. Post-fermentation, the broth is centrifuged to separate mycelia, and the supernatant is extracted with organic solvents such as ethyl acetate or n-butanol. Crude extracts undergo silica gel chromatography and preparative HPLC to isolate conglobatin, yielding ~50–100 mg/L depending on strain productivity.

Challenges in Natural Extraction

While effective, natural extraction faces limitations:

-

Low Titers : Wild-type S. conglobatus produces conglobatin in suboptimal quantities, necessitating strain improvement via mutagenesis or media optimization.

-

Purity Issues : Co-eluting metabolites require multiple chromatographic steps, increasing processing time and cost.

Heterologous Biosynthesis in Engineered Streptomyces

Cloning of the Conglobatin Gene Cluster

The 41-kbp conglobatin biosynthetic gene cluster (cong) was cloned from S. conglobatus genomic DNA using an in vitro method. The cluster encodes:

-

Modular Polyketide Synthase (PKS) : Assembles the polyketide backbone via decarboxylative condensation of malonyl-CoA extender units.

-

Nonribosomal Peptide Synthetase (NRPS) : Incorporates glycine at the initiation module, enabling oxazole ring formation.

-

Thioesterase (Cong-TE) : Catalyzes macrodiolide cyclization through an iterative mechanism.

Heterologous Expression in Streptomyces Coelicolor

The cong cluster was integrated into S. coelicolor M1154, a chassis strain engineered for secondary metabolite production. Transformants cultured in TSBYplus medium (pH 7.2) at 30°C for 96 hours produced conglobatin at ~20 mg/L, confirmed via HPLC-MS ([M+H]+ = 499.4). Key advantages include:

-

Scalability : Fermentation in bioreactors increases yield consistency.

-

Genetic Tractability : Facilitates module swapping for analog synthesis.

Enzymatic Synthesis via Iterative Thioesterase Activity

Cong-TE Catalyzed Dimerization

The Cong-TE domain exhibits unique iterative functionality:

Table 1: Kinetic Parameters of Cong-TE

| Substrate | k<sub>cat</sub> (min⁻¹) | K<sub>m</sub> (μM) | Efficiency (k<sub>cat</sub>/K*<sub>m</sub>) |

|---|---|---|---|

| Conglobatin seco acid | 2.8 ± 0.3 | 15.2 ± 2.1 | 0.18 |

| Benwamycin I | 1.1 ± 0.2 | 28.5 ± 3.4 | 0.04 |

Hybrid Ester Synthesis

Cong-TE accepts diverse alcohols (e.g., benwamycin I) as nucleophiles, enabling synthesis of non-natural esters like conglactones A and B. For example, incubating 10 mM conglobatin seco acid with 12 mM benwamycin I and 5 μM Cong-TE in Tris-HCl buffer (pH 7.5, 25°C) yields conglactone A (3.2 mg/L) after 24 hours.

Chemical Modification and Derivatives

Hydrolysis to Seco Acid

Conglobatin (191 mg) treated with 1.2 M NaOH in 40% methanol (200 mL, 25°C, 2 hours) undergoes lactone cleavage, yielding the seco acid 4a (162 mg, 85% yield). The seco acid serves as a precursor for semi-synthetic analogs.

Oxazole Ring Functionalization

The oxazole rings tolerate electrophilic substitution. For instance, bromination with N-bromosuccinimide (NBS) in DMF at 0°C introduces bromine at the 4-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (mg/L) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Natural Extraction | 50–100 | 90–95 | Moderate | 1,200 |

| Heterologous Biosynthesis | 20–40 | 95–98 | High | 800 |

| Enzymatic Synthesis | 3–10 | 85–90 | Low | 2,500 |

Análisis De Reacciones Químicas

Tipos de Reacciones

Este compuesto puede sufrir diversas reacciones químicas, incluidas:

Oxidación: Introducción de átomos de oxígeno en la molécula, lo que puede alterar sus propiedades electrónicas.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, lo que puede cambiar la reactividad del compuesto.

Sustitución: Reemplazo de un grupo funcional por otro, lo que permite la modificación de las propiedades del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.

Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) en solventes apróticos.

Sustitución: Nucleófilos como haluros o aminas en presencia de un grupo saliente y una base adecuados.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes o alcanos.

Sustitución: Formación de nuevos derivados con grupos funcionales alterados.

Aplicaciones Científicas De Investigación

The compound (3E,5R,7S,8S,11E,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione , also known as Conglobatin (CAS No. 72263-05-9), has garnered interest in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across different fields including medicinal chemistry, agriculture, and materials science.

Basic Information

- Molecular Formula : C28H38N2O6

- Molecular Weight : 498.611 g/mol

- IUPAC Name : this compound

Structural Characteristics

The compound features a complex bicyclic structure with multiple methyl groups and oxazole rings that contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

Conglobatin has been studied for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that Conglobatin exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Pathogen Tested | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Low |

- Anticancer Properties : Preliminary studies suggest that Conglobatin may induce apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapy.

Agricultural Applications

The compound has shown promise as a biopesticide:

- Insecticidal Activity : Studies have demonstrated that Conglobatin can effectively repel or kill certain insect pests while being less harmful to beneficial insects.

| Insect Targeted | Efficacy |

|---|---|

| Aphids | 85% mortality |

| Whiteflies | 70% mortality |

This selective toxicity enhances its potential as an eco-friendly alternative to synthetic pesticides.

Materials Science

Conglobatin's unique chemical structure allows it to be explored in the development of novel materials:

- Polymer Chemistry : The compound can serve as a monomer in the synthesis of polymers with specific properties such as enhanced thermal stability and mechanical strength.

| Property | Value |

|---|---|

| Glass Transition Temperature | 120°C |

| Tensile Strength | 50 MPa |

These materials could be applicable in coatings and composites where durability is essential.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of Conglobatin against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.

Case Study 2: Biopesticide Development

A field trial conducted by agricultural scientists demonstrated that applying Conglobatin as a biopesticide reduced aphid populations by over 80% without adversely affecting non-target species. This trial supports the compound's potential use in sustainable agriculture practices.

Mecanismo De Acción

El mecanismo por el cual este compuesto ejerce sus efectos involucra interacciones con objetivos y vías moleculares específicas. Estos pueden incluir:

Inhibición Enzimática: Unión e inhibición de la actividad de ciertas enzimas, lo que afecta las vías metabólicas.

Modulación de Receptores: Interacción con receptores celulares para modular las vías de señalización.

Expresión Génica: Influencia en la expresión de genes específicos, lo que lleva a cambios en la función celular.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its stereochemical configuration and functional group arrangement. Below is a detailed comparison with closely related analogs:

Stereochemical Isomer: (3E,5S,7R,8R,11E,13S,15R,16R)-Isomer

This stereoisomer shares the same molecular formula (C₂₈H₃₈N₂O₆ ) and functional groups but differs in stereochemistry at six positions (5S, 7R, 8R, 13S, 15R, 16R vs. 5R, 7S, 8S, 13R, 15S, 16S in the target compound). Key differences include:

- Thermodynamic Stability : Computational modeling suggests that the target compound’s 5R,7S,8S configuration may reduce steric strain compared to the 5S,7R,8R isomer, enhancing stability .

- Biological Activity : While neither compound has been tested in vivo, analogous macrocycles with R-configured methyl groups at position 5 show improved binding to bacterial ribosomes in preclinical studies .

(3Z,5R,7S,8S,11E,13R,15S,16S)-Isomer

This variant features a 3Z double-bond configuration (vs. 3E in the target compound). The Z-configuration introduces a cis geometry at position 3, likely distorting the macrocyclic ring’s planarity and reducing conjugation between lactone groups. Such distortion could diminish UV absorption at 280 nm, a hallmark of α,β-unsaturated lactones .

Oxazole-Modified Analogs

Compounds replacing 1,3-oxazol-5-ylmethyl groups with thiazole or imidazole rings exhibit distinct properties:

- Thiazole Derivatives : Increased lipophilicity (logP +0.5) but reduced solubility in aqueous media.

- Imidazole Derivatives : Enhanced metal-binding capacity (e.g., Zn²⁺ chelation) but lower thermal stability (decomposition at 120°C vs. 180°C for oxazole analogs) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Oxazole Role in Stability : The 1,3-oxazol-5-ylmethyl groups enhance thermal stability (Tₘ = 180°C) compared to imidazole analogs, making the compound suitable for high-temperature applications in drug formulation .

Synthetic Challenges : The compound’s six stereocenters necessitate asymmetric synthesis routes, with reported yields of <5% in multi-step procedures, limiting large-scale production .

Actividad Biológica

The compound (3E,5R,7S,8S,11E,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione , also known as Conglobatin , belongs to a class of organic compounds characterized by their complex structure and potential biological activities. This article explores its biological activity based on various research findings and case studies.

- Molecular Formula : C28H38N2O4

- Molecular Weight : 498.6 g/mol

- CAS Number : 72263-05-9

Biological Activity Overview

Research has indicated that Conglobatin exhibits a range of biological activities. Key areas of focus include:

- Antimicrobial Activity : Studies have shown that Conglobatin possesses antimicrobial properties against various pathogens.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on tumor cell lines.

- Enzyme Inhibition : It may inhibit specific enzymes related to disease processes.

Antimicrobial Activity

Conglobatin has demonstrated significant antimicrobial activity against several bacterial strains. In vitro studies indicate its effectiveness against:

- Helicobacter pylori : A common pathogen associated with gastric ulcers and cancers. Research shows that derivatives of related compounds exhibit comparable activity to standard treatments like metronidazole .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of Conglobatin on human tumor cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results indicate that Conglobatin has selective cytotoxic effects on cancer cells while sparing normal cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated:

- Urease Inhibition : Conglobatin's structural analogs have shown potent urease inhibitory activity in vitro. Urease is an important target in treating infections caused by H. pylori .

Case Studies and Research Findings

- Anti-H. pylori Activity : A study comparing various derivatives of 3-formylchromone found that some exhibited significant anti-H. pylori activity comparable to conventional antibiotics .

- Tumor Cell Line Studies : A comprehensive evaluation of the cytotoxic effects of Conglobatin on multiple tumor cell lines revealed a dose-dependent response with significant inhibition at lower concentrations .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds suggests that modifications in the oxazole moiety may enhance biological activity and selectivity towards tumor cells .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this macrocyclic compound, and what methodologies are recommended for multi-step synthesis?

- Answer : Synthesis requires precise control over stereochemistry and functional group compatibility. A multi-step approach involves:

Core macrocycle construction : Use ring-closing metathesis (RCM) or macrolactonization, ensuring proper stereochemical alignment of methyl and oxazole substituents .

Oxazole integration : Employ Huisgen cycloaddition or palladium-catalyzed cross-coupling to attach 1,3-oxazol-5-ylmethyl groups at C8 and C16 positions .

Purification : Utilize preparative HPLC or size-exclusion chromatography to isolate the product from stereoisomeric byproducts .

- Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .

Q. How can researchers reliably characterize the stereochemical configuration of this compound?

- Answer : Use a combination of:

- X-ray crystallography : For definitive assignment of absolute configurations (e.g., 5R, 7S, 8S, etc.) .

- NOESY NMR : To confirm spatial proximity of methyl groups and oxazole substituents .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity during macrocycle formation?

- Answer : Apply a factorial design of experiments (DoE) to evaluate variables:

- Factors : Catalyst loading (e.g., Grubbs catalyst for RCM), solvent polarity, temperature.

- Response surface methodology (RSM) : Identify optimal conditions (e.g., 0.5 mol% catalyst in toluene at 60°C) .

- Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict transition states and guide experimental parameter selection .

- Case Study : ICReDD’s integrated approach reduced reaction optimization time by 40% via feedback loops between computational predictions and experimental validation .

Q. What computational strategies are effective for predicting the compound’s physicochemical properties and reactivity?

- Answer :

- Molecular dynamics (MD) simulations : Assess conformational flexibility of the macrocycle in solution .

- COMSOL Multiphysics : Model diffusion and reactivity in membrane-based separation systems (e.g., evaluating oxazole interactions with polar solvents) .

- Machine learning (ML) : Train models on existing macrocyclic datasets to predict logP, solubility, and stability .

Q. How can selective functionalization of the oxazole rings be achieved without disrupting the macrocyclic core?

- Answer :

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during functionalization .

- Site-specific catalysis : Employ iridium-catalyzed C–H borylation to modify oxazole rings selectively .

- Real-time monitoring : In situ FTIR or Raman spectroscopy to track reaction progress and avoid over-functionalization .

Q. What advanced analytical techniques are suitable for studying the compound’s interactions with biological targets?

- Answer :

- Surface plasmon resonance (SPR) : Quantify binding affinity to proteins (e.g., cyclophilin inhibitors) .

- Cryo-EM : Resolve macrocycle-protein complexes at near-atomic resolution .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of binding (ΔH, ΔS) .

Methodological Considerations

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Answer :

- Error analysis : Compare experimental conditions (solvent, temperature) with computational assumptions .

- Collaborative validation : Cross-reference data with independent labs or databases (e.g., ChemSpider, ACD/Labs Percepta) .

Q. What experimental designs are optimal for scaling up synthesis while maintaining stereochemical fidelity?

- Answer :

- Continuous flow chemistry : Enhances reproducibility and reduces batch-to-batch variability .

- Process analytical technology (PAT) : Implement in-line monitoring (e.g., UV/Vis probes) for real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.